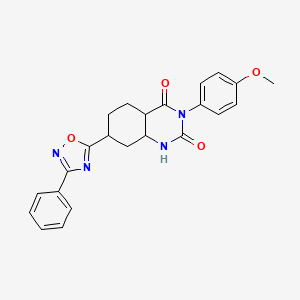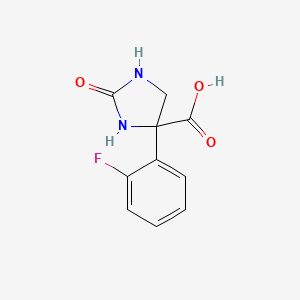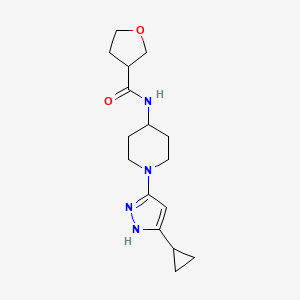
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic compound, likely containing a naphthalene moiety, which consists of two fused benzene rings .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized using thin layer chromatography, carried out on 0.3 mm silica gel F-254 . A shape-based scaffold hopping approach has also been used to convert pyrimidine to a pyrazole core with improved physicochemical properties .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has demonstrated the compound's role in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical development. For example, studies have explored the Mannich reaction for synthesizing N,S-containing heterocycles, highlighting the compound's utility in creating complex molecular structures with potential pharmacological applications (Dotsenko et al., 2012). Additionally, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles indicates the compound's versatility in generating new chemical entities with unique properties (Karthikeyan et al., 2014).
Mycobacterium Tuberculosis Inhibition
The compound has been explored for its potential as an inhibitor against Mycobacterium tuberculosis. The development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives showcases the compound's role in combating tuberculosis through the inhibition of Mycobacterium tuberculosis pantothenate synthetase, highlighting a promising avenue for novel anti-tuberculosis therapies (Samala et al., 2013).
Antimicrobial and Antifungal Activities
The compound's derivatives have been synthesized and evaluated for antimicrobial and antifungal activities, indicating its potential in developing new treatments for infections. For instance, novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized, demonstrating significant biological activities against various pathogens, showcasing the compound's utility in creating effective antimicrobial agents (Rahmouni et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of the compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Mode of Action
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, preventing the progression of the cell cycle from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide affects the cell cycle regulation pathway. This results in the arrest of cell cycle progression, preventing DNA replication and cell division . The downstream effects of this action include reduced cell proliferation and potential induction of cell death.
Result of Action
The molecular effect of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide’s action is the inhibition of CDK2, which leads to cell cycle arrest . On a cellular level, this can result in reduced cell proliferation and potentially induce cell death, depending on the specific cellular context.
Propiedades
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-16(12-5-8-22-10-12)17-13-3-6-20(7-4-13)15-9-14(18-19-15)11-1-2-11/h9,11-13H,1-8,10H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMQBTZLZXJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
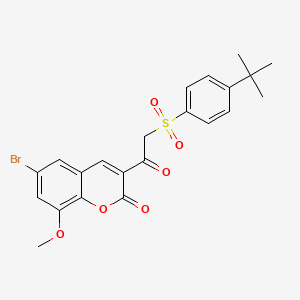
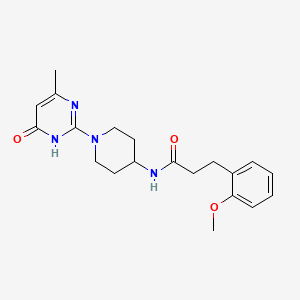

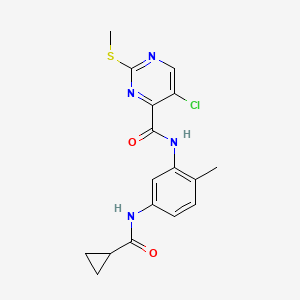

![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)
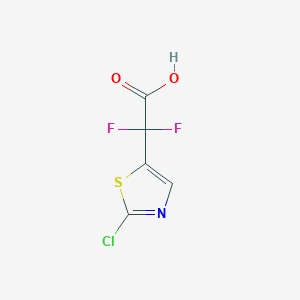
![N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612072.png)
![6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2612073.png)
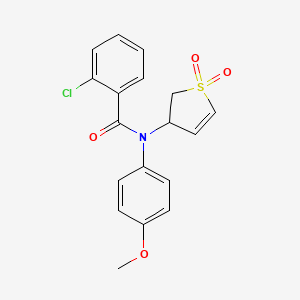
![9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B2612075.png)
